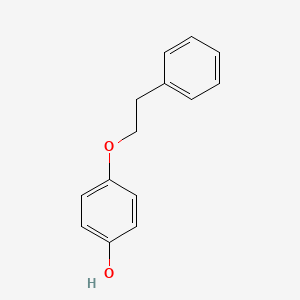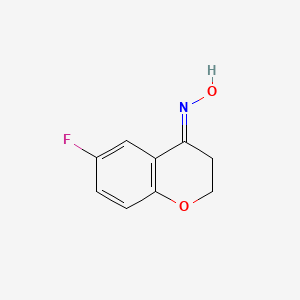
4-Phenethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenethoxyphenol: is an organic compound with the molecular formula C14H14O2 . It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a phenethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 4-Phenethoxyphenol involves the reaction of phenol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
- Another method involves the use of a diazonium salt intermediate. Aniline is first diazotized using sodium nitrite and hydrochloric acid, followed by a reaction with phenol in the presence of a copper catalyst to form this compound .
Industrial Production Methods:
- Industrially, this compound can be produced through the refluxing of potassium hydroxide, phenol, and toluene for dehydration to form a salt. The toluene is then removed, and the mixture is heated to 170°C in a fully dissolved state. The material is pumped into a pipeline reactor in the presence of ultrasonic waves, and a mixed solution of p-chlorophenol and phenol is simultaneously pumped into the reactor .
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Aromatic Substitution: 4-Phenethoxyphenol undergoes electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives.
Oxidation: Quinones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 4-Phenethoxyphenol is used as an intermediate in organic synthesis, particularly in the preparation of other phenolic compounds and ethers .
Biology and Medicine:
- The compound has been studied for its potential antioxidant and antimicrobial properties. It is also investigated for its role in inhibiting certain enzymes and pathways related to oxidative stress and inflammation .
Industry:
Wirkmechanismus
- The mechanism by which 4-Phenethoxyphenol exerts its effects involves its interaction with biological targets such as enzymes and cellular pathways. The hydroxyl group in the phenol moiety can donate hydrogen atoms or electrons, leading to the neutralization of free radicals and reduction of oxidative stress .
Molecular Targets and Pathways:
- The compound targets oxidative stress pathways and can inhibit enzymes involved in the production of reactive oxygen species. This makes it a potential candidate for therapeutic applications in diseases related to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxyphenol: Similar in structure but with an ethoxy group instead of a phenethoxy group.
4-Methoxyphenol: Contains a methoxy group and is known for its use as an antioxidant in various formulations.
4-Chlorophenol: Contains a chlorine atom and is used as a disinfectant and in the synthesis of other chemicals.
Uniqueness:
- 4-Phenethoxyphenol is unique due to its specific phenethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
IUPAC Name |
4-(2-phenylethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTDZYQAADWGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(Dimethylamino)phenyl]-1-propanol](/img/structure/B7847035.png)













